3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide
Overview
Description
3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonist Development
One study describes the development of a neurokinin-1 (NK1) receptor antagonist, showcasing the synthesis and efficacy of a water-soluble compound suitable for both intravenous and oral administration. This compound has demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, underscoring the potential of similar molecules in therapeutic applications (Harrison et al., 2001).
Hybrid Anticonvulsant Agents
Research on new hybrid compounds derived from propanamides and butanamides as potential antiepileptic drugs (AEDs) indicates the significant role of morpholine derivatives in enhancing therapeutic profiles. Certain compounds showed broad spectra of activity across several seizure models, illustrating the potential of morpholine and propanamide derivatives in developing more effective AEDs (Kamiński et al., 2015).
Ionic Liquids and Biodegradability Studies
A series of morpholinium salts have been synthesized, exploring their physicochemical properties, cytotoxicity, and biodegradability. These studies are pivotal for classifying new ionic liquids based on their toxicity and potential applications in green chemistry, highlighting the versatility of morpholine derivatives in designing environmentally friendly solvents (Pernak et al., 2011).
Antitumor and Biological Activity
Research into the synthesis and biological activity of morpholino-indazole derivatives reveals their potential in inhibiting cancer cell proliferation. The structural features of these compounds, including the morpholine group, play a crucial role in their effectiveness, suggesting the significance of detailed structural analysis in developing new therapeutic agents (Lu et al., 2017).
Photodynamic Therapy Agents
The synthesis and characterization of new Ru(II) pincer complexes for potential application in photodynamic therapy (PDT) demonstrate the importance of molecular design in creating effective photosensitizers. These complexes, including morpholine derivatives, show promising 1O2 production quantum yields, essential for effective PDT in cancer treatment (Tabrizi & Chiniforoshan, 2016).
Properties
IUPAC Name |
3-(4-methylphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-2-4-18(5-3-17)8-11-21(24)22-16-19-6-9-20(10-7-19)23-12-14-25-15-13-23/h2-7,9-10H,8,11-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBPCSHXBNIYMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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